molecular formula C25H32N4O6 B2644038 N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide CAS No. 1119215-02-9

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide

Cat. No.: B2644038
CAS No.: 1119215-02-9
M. Wt: 484.553
InChI Key: GFHCWZVZYIIWBH-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocycloheptyl group and a dipropoxyphenyl-imidazolidinyl-acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.

    Synthesis of the dipropoxyphenyl-imidazolidinyl-acetamide moiety: This involves the reaction of 3,4-dipropoxybenzaldehyde with appropriate amines and carbonyl compounds to form the imidazolidinone ring, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases.

    Industry: It may be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide
  • N-(1-cyanocyclooctyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide

Uniqueness

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide is unique due to its specific structural features, such as the seven-membered cyanocycloheptyl ring, which may confer distinct chemical and biological properties compared to its analogs with different ring sizes.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[3-(3,4-dipropoxyphenyl)-2,4,5-trioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6/c1-3-13-34-19-10-9-18(15-20(19)35-14-4-2)29-23(32)22(31)28(24(29)33)16-21(30)27-25(17-26)11-7-5-6-8-12-25/h9-10,15H,3-8,11-14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHCWZVZYIIWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N2C(=O)C(=O)N(C2=O)CC(=O)NC3(CCCCCC3)C#N)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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